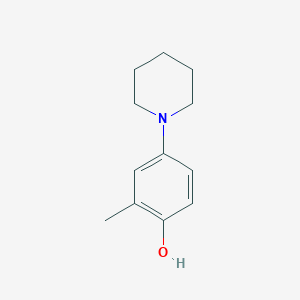![molecular formula C11H13NO2 B8684073 2-[4-(prop-2-enylamino)phenyl]acetic acid CAS No. 39718-71-3](/img/structure/B8684073.png)
2-[4-(prop-2-enylamino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(p-(allylamino)phenyl)-: is an organic compound that features both an acetic acid moiety and an allylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(p-(allylamino)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the allylamino group, which is then attached to a phenyl ring. The phenyl ring is subsequently functionalized with an acetic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
化学反応の分析
Types of Reactions: Acetic acid, 2-(p-(allylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Chemistry: In organic synthesis, acetic acid, 2-(p-(allylamino)phenyl)- serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its unique structure may interact with biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for various manufacturing processes .
作用機序
The mechanism of action of acetic acid, 2-(p-(allylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The allylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the acetic acid moiety can participate in acid-base reactions. These interactions can modulate biological pathways and lead to specific effects .
類似化合物との比較
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the allylamino group.
Allylbenzene: Contains the allyl group attached to a benzene ring but lacks the acetic acid moiety.
Uniqueness: Acetic acid, 2-(p-(allylamino)phenyl)- is unique due to the presence of both the allylamino and acetic acid groups on the phenyl ring.
特性
CAS番号 |
39718-71-3 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
2-[4-(prop-2-enylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-10-5-3-9(4-6-10)8-11(13)14/h2-6,12H,1,7-8H2,(H,13,14) |
InChIキー |
ZYJSCNHWBVDMDN-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol](/img/structure/B8684023.png)

![2-{[(Propan-2-ylidene)amino]oxy}ethyl 2-bromopropanoate](/img/structure/B8684037.png)

![3-[(Diethylamino)oxy]-N-(2,4,4-trimethylpentan-2-YL)propanamide](/img/structure/B8684047.png)





![1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B8684081.png)

